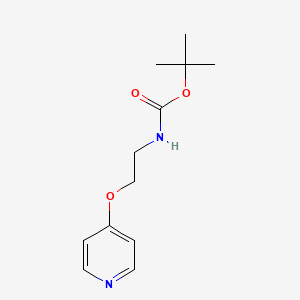

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate

Description

This compound belongs to the tert-butyl carbamate family, characterized by a carbamate group protected by a tert-butyl moiety. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceutical research for protecting amines during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-(2-pyridin-4-yloxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-4-6-13-7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXHGPFDWNFBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(pyridin-4-yloxy)ethanamine . The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Scientific Research Applications

While specific case studies and comprehensive data tables for tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate are not available in the search results, the following information regarding its applications and synthesis can be derived:

Scientific Research Applications

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate is an organic compound with the molecular formula and a molecular weight of 222.28 g/mol. It contains a tert-butyl group attached to a carbamate moiety connected to a pyridin-4-yloxyethyl group, giving it unique properties for chemical applications.

Protecting Group Strategy

The tert-butyl group (t-Boc) is a common protecting group for amines in organic synthesis.

Synthesis

The synthesis of tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate typically involves the attachment of the tert-butyl carbamate moiety to a pyridin-4-yloxyethyl scaffold.

Applications

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate is valuable in various chemical applications, including its potential interaction with biological targets and influence on pathways. Compounds similar to tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate exhibit various biological activities.

Other related research includes:

- The synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate (4a–4j) via condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids . These compounds have shown anti-inflammatory activity .

- Use of tert-butyl N-[2-(aminooxy)ethyl]carbamate in the synthesis of compounds with potential biological activity .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . It can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogues, their molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Applications :

- Pyridine vs. Pyrimidine : Pyridine-based carbamates (e.g., ) are often used in kinase inhibitors, while pyrimidine derivatives (e.g., ) are common in nucleoside chemistry.

- Halogenation : Bromo () and iodo () substituents enhance utility in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Functional Groups : Ethylene glycol chains () improve solubility and enable bioconjugation, whereas fluorophenyl groups () modulate bioactivity via electron-withdrawing effects.

Synthetic Flexibility: Bromination (CBr₄/PPh₃) and nitrosation (NaNO₂/AcOH) are robust methods for introducing reactive handles . tert-Butyl carbamates are typically synthesized via Boc-protection of amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : Crystallographic data for tert-butyl 4-methylpyridin-2-ylcarbamate () reveals intermolecular N–H···N hydrogen bonds, suggesting solid-state stability relevant to formulation.

- Solubility : PEGylated derivatives (e.g., ) exhibit enhanced aqueous solubility compared to hydrophobic analogues like tert-butyl (4-iodopyridin-2-yl)carbamate ().

Biological Activity

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate is a compound with notable biological activities, primarily in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 222.28 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety and a pyridin-4-yloxyethyl group, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties

- Some derivatives of this compound have shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent .

2. Anticancer Activity

- Studies suggest that this compound may play a role in inhibiting cancer cell proliferation. It has been observed to interact with specific molecular targets involved in cancer pathways, particularly those associated with tumor growth .

The biological activity of this compound is believed to be linked to its ability to modulate various signaling pathways within cells. The compound's interaction with proteins involved in cell cycle regulation and apoptosis suggests a multifaceted mechanism that could enhance its therapeutic potential.

Case Studies

-

Anticancer Efficacy

- In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

- A notable study indicated that derivatives showed IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

-

Antimicrobial Activity

- Preliminary studies reported that some derivatives displayed significant inhibitory effects against specific bacterial strains, warranting further investigation into their potential as antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl (2-(piperidin-4-yloxy)ethyl)carbamate | Contains a piperidine instead of pyridine | Different biological activity profile |

| tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate | Variation in the position of the oxygen | Potentially different reactivity |

| tert-Butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate | Incorporates a cyclobutane ring | May exhibit unique chemical reactivity |

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves coupling pyridin-4-ol derivatives with tert-butyl carbamate-protected ethylamine intermediates. Key steps include:

- Boc Protection: Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to protect the amine group .

- Nucleophilic Substitution: React Boc-protected 2-aminoethanol with 4-chloropyridine or activated pyridine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Critical Parameters:

| Factor | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF or THF | |

| Temperature | 60–80°C | |

| Catalyst | None (base-driven) |

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]+ at m/z 281.3 (C12H18N2O3). Confirm with high-resolution MS .

- HPLC: Use C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Data Validation: Cross-reference with PubChem entries for analogous carbamates .

Advanced Research Questions

Q. How can contradictory crystallographic data from different studies be resolved?

Methodological Answer:

- Refinement Software: Use SHELXL for small-molecule refinement. Adjust parameters for twinning or disorder using SHELXPRO .

- Validation Tools: Check R-factor convergence (<5%), residual density maps, and Hirshfeld surface analysis. Compare with deposited CIF files in databases .

- Case Study: For tert-butyl carbamate derivatives, ensure proper handling of hydrogen bonding networks (e.g., N-H···O interactions) during refinement .

Q. What strategies mitigate unexpected byproducts during synthesis?

Methodological Answer:

- Reaction Monitoring: Use in-situ IR or LC-MS to detect intermediates (e.g., Boc deprotection at ~1700 cm⁻¹) .

- Byproduct Identification: Common byproducts include:

- Optimization: Adjust stoichiometry (1.2:1 pyridine:amine ratio) and use scavengers (e.g., molecular sieves) for moisture-sensitive steps .

Q. How should stability and reactivity under varying conditions be assessed?

Methodological Answer:

- Accelerated Stability Studies:

- Thermal Stability: TGA/DSC analysis (decomposition >150°C) .

- Hydrolytic Stability: Incubate in pH 7.4 buffer (37°C, 7 days); monitor by HPLC .

- Reactivity Screening: Test with strong acids/bases (e.g., HCl/NaOH) to assess Boc group lability. Avoid oxidizers (e.g., H2O2) due to pyridine ring sensitivity .

Storage Recommendations:

| Condition | Guideline | Reference |

|---|---|---|

| Temperature | 2–8°C (long-term) | |

| Light | Amber glass, inert atmosphere |

Q. What experimental approaches elucidate reaction mechanisms for pyridin-4-yloxy coupling?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates of 4-chloropyridine vs. deuterated analogs .

- DFT Calculations: Model transition states for SNAr (nucleophilic aromatic substitution) using Gaussian or ORCA .

- Trapping Intermediates: Use MS to detect Meisenheimer complexes in DMF/K2CO3 systems .

Q. How can researchers address discrepancies in toxicity profiles reported across studies?

Methodological Answer:

- In Silico Prediction: Use ADMET tools (e.g., SwissADME) to compare with experimental LD50 data .

- In Vitro Assays: Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) using standardized protocols .

- Data Harmonization: Cross-validate SDS entries (e.g., LD50 ranges: 200–500 mg/kg in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.